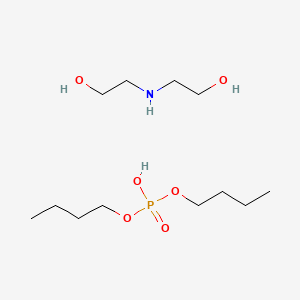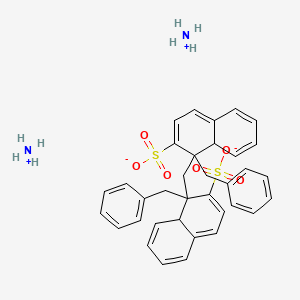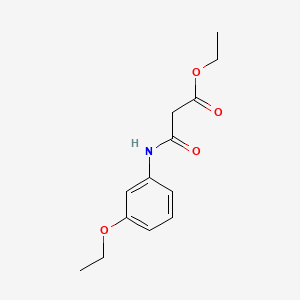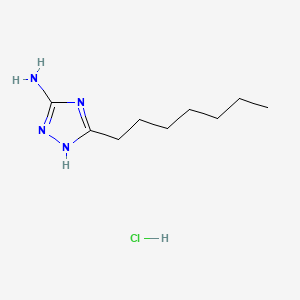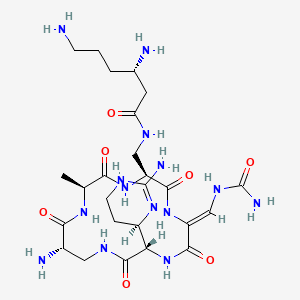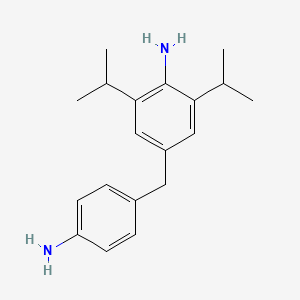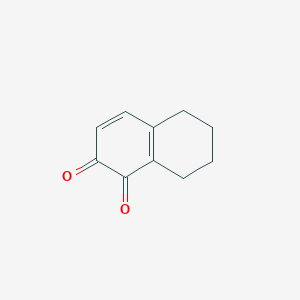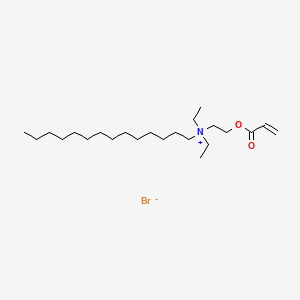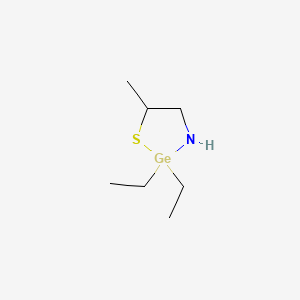
2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium is a compound with a complex structure that combines a phenolate group with a triphenylphosphanium moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium typically involves the reaction of 2-(6-methylheptyl)phenol with triphenyl(propyl)phosphonium bromide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the phenolate ion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenolate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .
科学的研究の応用
2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium involves its interaction with specific molecular targets. The phenolate group can interact with enzymes and proteins, affecting their function. The triphenylphosphanium moiety can facilitate the compound’s entry into cells and its interaction with intracellular targets, such as mitochondria .
類似化合物との比較
Similar Compounds
Triphenylphosphonium derivatives: Compounds like triphenylmethylphosphonium and triphenylethylphosphonium share similar structural features.
Phenolate derivatives: Compounds such as 2-(6-methylheptyl)phenol and other alkylphenolates are structurally related.
Uniqueness
This dual functionality makes it a versatile compound in various research and industrial contexts .
特性
CAS番号 |
94481-64-8 |
|---|---|
分子式 |
C35H43OP |
分子量 |
510.7 g/mol |
IUPAC名 |
2-(6-methylheptyl)phenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C14H22O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-12(2)8-4-3-5-9-13-10-6-7-11-14(13)15/h3-17H,2,18H2,1H3;6-7,10-12,15H,3-5,8-9H2,1-2H3/q+1;/p-1 |
InChIキー |
ZNYUZIQARRQBDX-UHFFFAOYSA-M |
正規SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)CCCCCC1=CC=CC=C1[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-(3,5-Dichlorophenyl)sulfanyl-1-ethyl-4-isopropyl-imidazol-2-yl]methoxy]ethyl acetate](/img/structure/B12682973.png)

![Ethyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12682986.png)

